2-(Aminomethyl)-5-hydroxybenzo[d]oxazole
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Overview
Description
2-(Aminomethyl)-5-hydroxybenzo[d]oxazole is a heterocyclic organic compound that belongs to the class of oxazoles This compound features a five-membered ring structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the benzo[d]oxazole ring . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Scientific Research Applications
2-(Aminomethyl)-5-hydroxybenzo[d]oxazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The compound’s primary amine group can form covalent bonds with target proteins, leading to the inhibition of their function. Additionally, the oxazole ring can participate in various biochemical interactions, contributing to its biological activity .
Comparison with Similar Compounds
2-Aminooxazole: A heterocyclic compound with a similar structure, containing a primary amine group and an oxazole ring.
2-Aminothiazole: Another related compound with a thiazole ring instead of an oxazole ring, exhibiting different biological activities.
Uniqueness: 2-(Aminomethyl)-5-hydroxybenzo[d]oxazole stands out due to its unique combination of a hydroxyl group and an aminomethyl group on the oxazole ring. This structural feature imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzoxazol-5-ol |
InChI |
InChI=1S/C8H8N2O2/c9-4-8-10-6-3-5(11)1-2-7(6)12-8/h1-3,11H,4,9H2 |
InChI Key |
GWRMRWDUCAEKGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N=C(O2)CN |
Origin of Product |
United States |
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